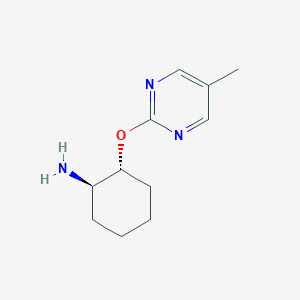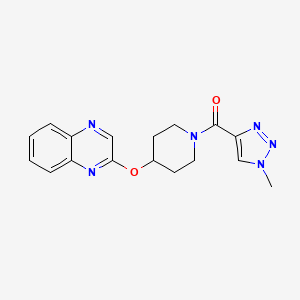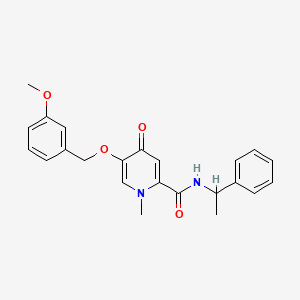
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mechanism Of Action
The mechanism of action of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels. This, in turn, affects the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine exhibits potent cytotoxic effects against various cancer cell lines. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, further research is needed to determine its long-term effects on human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its potential as a lead compound for the development of anticancer drugs. It has also been found to be a useful tool for studying the mechanism of action of dihydrofolate reductase inhibitors. However, one of the limitations of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the study of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. One area of research could be the development of more potent and selective dihydrofolate reductase inhibitors based on the structure of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine. Another area of research could be the investigation of its potential as an antiviral agent, as it has been shown to exhibit activity against certain viruses. Additionally, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine involves the reaction of 5-methyl-2-(tosylamino)pyrimidine with ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-1,2-cyclohexanediamine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product.
Scientific Research Applications
((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which plays a critical role in DNA synthesis and cell division. This makes ((1R,2R)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine)-2-(5-Methylpyrimidin-2-yl)oxycyclohexan-1-amine a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
(1R,2R)-2-(5-methylpyrimidin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-13-11(14-7-8)15-10-5-3-2-4-9(10)12/h6-7,9-10H,2-5,12H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPLSSCPNEUIV-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,2r)-2-[(5-Methylpyrimidin-2-yl)oxy]cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2831580.png)
![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)



![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)
![3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2831591.png)
![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)
![4-[5-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B2831596.png)
![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)